molecular formula C10H6INO2 B2823571 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione CAS No. 216865-38-2

1-(2-Iodophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2823571
CAS No.: 216865-38-2
M. Wt: 299.067
InChI Key: AAZGPNZTJLHQJM-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-1H-pyrrole-2,5-dione is a heterocyclic organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione typically involves the iodination of a phenyl-substituted pyrrole-2,5-dione precursor. One common method includes the use of iodine and an oxidizing agent such as sodium bicarbonate in an aqueous medium. The reaction is carried out at low temperatures to control the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of safer and more environmentally friendly reagents is often prioritized to comply with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl-pyrrole-2,5-dione derivatives.

    Coupling Reactions: Products include biaryl compounds.

    Oxidation and Reduction: Products include quinone and hydroquinone derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Iodophenyl)-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole-2,5-dione core with an iodine-substituted phenyl ring. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

1-(2-iodophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZGPNZTJLHQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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